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Compound of Interest

Compound Name: Flupyrimin

Cat. No.: B15616513 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Flupyrimin, a novel insecticide, acts as an antagonist of nicotinic acetylcholine receptors

(nAChRs). Its mechanism of action confers a favorable safety profile in mammals due to a

significantly lower affinity for mammalian nAChR subtypes compared to insect receptors. This

technical guide provides a comprehensive overview of the toxicological profile of Flupyrimin in

mammalian species, synthesizing data from a range of studies including acute, subchronic,

and chronic toxicity, carcinogenicity, genotoxicity, reproductive and developmental toxicity, and

neurotoxicity. The information presented is intended to support researchers, scientists, and

drug development professionals in understanding the potential risks associated with

Flupyrimin exposure.

Acute Toxicity
Flupyrimin exhibits low acute toxicity in mammalian species via oral, dermal, and inhalation

routes of exposure.

Table 1: Acute Toxicity of Flupyrimin
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Study Species Route Vehicle LD50/LC50
GHS
Category

Acute Oral

Toxicity
Rat (female) Oral Not specified

300 - 2,000

mg/kg bw[1]
Category 4

Acute Dermal

Toxicity
Rat Dermal Not specified

>2,000 mg/kg

bw[1]
Not Classified

Acute

Inhalation

Toxicity

Rat Inhalation Not specified >5 mg/L[1] Not Classified

Skin

Irritation/Corr

osion

Rabbit Dermal Not specified Non-irritant[1] Not Classified

Eye

Irritation/Corr

osion

Rabbit Ocular Not specified
Slightly

irritating[1]
Category 2B

Dermal

Sensitization
Guinea Pig Dermal Not specified

Non-

sensitizer[1]
Not Classified

Experimental Protocols
Acute Oral Toxicity (OECD 423/OPPTS 870.1100): Studies are typically conducted in female

rats. Following a sighting study to determine the approximate lethal dose, a main study with

a small number of animals is performed. The substance is administered by gavage, and

animals are observed for mortality and clinical signs of toxicity for up to 14 days.

Acute Dermal Toxicity (OECD 402/OPPTS 870.1200): The test substance is applied to the

shorn, intact skin of rats or rabbits for 24 hours under a semi-occlusive dressing. Animals are

observed for mortality and signs of toxicity for 14 days.

Acute Inhalation Toxicity (OECD 403/OPPTS 870.1300): Rats are exposed to the test

substance as a gas, vapor, or aerosol in an inhalation chamber for 4 hours. Animals are

observed for mortality and signs of toxicity during and after exposure for up to 14 days.
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Dermal and Eye Irritation (OECD 404/405, OPPTS 870.2400/2500): The test substance is

applied to the skin or into the conjunctival sac of the eye of rabbits. The sites are examined

for signs of irritation (erythema, edema, opacity, etc.) at specified intervals.

Repeated Dose Toxicity
Subchronic and chronic toxicity studies have identified the liver and thyroid as the primary

target organs for Flupyrimin in rats.[1]

Table 2: Repeated Dose Toxicity of Flupyrimin

Study Duration Species NOAEL LOAEL
Target Organs
and Effects

Subacute Rat, Mouse, Dog
Data not publicly

available

Data not publicly

available

Liver and thyroid

effects observed

in rats.[1]

Chronic Rat, Dog
1.12 mg/kg

bw/day (Rat)[1]

Data not publicly

available

Liver

(centrilobular

hypertrophy,

necrosis of

hepatocytes) and

thyroid

(hypertrophy of

follicular

epithelial cells) in

rats.[1]

Experimental Protocols
Subchronic Oral Toxicity (OECD 408/OPPTS 870.3100): Typically a 90-day study in rodents

(e.g., rats). The test substance is administered daily, usually mixed in the diet, in drinking

water, or by gavage. Endpoints include clinical observations, body weight, food/water

consumption, hematology, clinical chemistry, urinalysis, and histopathology of major organs.

Chronic Oral Toxicity (OECD 452/OPPTS 870.4100): A long-term study (typically 12-24

months) in rodents. The protocol is similar to the subchronic study but with a longer duration
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to assess long-term toxicity and carcinogenicity.

Carcinogenicity
Carcinogenicity studies in rats and mice have shown an increased incidence of liver and

thyroid tumors at high doses.[1] However, a genotoxic mechanism is considered unlikely to be

involved in tumor induction, suggesting a threshold effect.[1]

Table 3: Carcinogenicity of Flupyrimin

Species Findings

Rat

Increased incidences of hepatocellular

adenomas and carcinomas in both males and

females.[1] Increased total incidences of

follicular adenomas and carcinomas in the

thyroid in males.[1]

Mouse

Increased total incidences of hepatocellular

adenomas and carcinomas in males and an

increased incidence of hepatocellular adenomas

in females.[1]

Experimental Protocol (OECD 451/OPPTS 870.4200)
Carcinogenicity studies are typically long-term (18-24 months in mice, 24 months in rats)

feeding studies. Groups of animals are exposed to multiple dose levels of the test substance in

their diet. A comprehensive histopathological examination of all organs and tissues is

conducted to identify any neoplastic lesions.

Genotoxicity
Flupyrimin has been reported to be non-genotoxic in a battery of in vitro and in vivo assays.[1]

Table 4: Genotoxicity of Flupyrimin
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Assay Type Test System
Metabolic
Activation

Result

Gene Mutation

Salmonella

typhimurium (Ames

test)

With and without Non-mutagenic

Chromosomal

Aberration

Mammalian cells (e.g.,

CHO, CHL) in vitro
With and without

No clastogenic

potential

In vivo Genotoxicity
Rodent micronucleus

test
N/A

No evidence of

genotoxicity

Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test, OECD 471): Histidine-dependent strains of

Salmonella typhimurium are exposed to the test substance with and without a metabolic

activation system (S9 mix). A positive result is indicated by a significant increase in the

number of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473): Cultured mammalian cells

are exposed to the test substance with and without metabolic activation. Cells are harvested

at metaphase and examined for chromosomal abnormalities.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): Rodents are treated with the

test substance, and bone marrow or peripheral blood is examined for the presence of

micronuclei in polychromatic erythrocytes, which indicates chromosomal damage.

Reproductive and Developmental Toxicity
Flupyrimin is not considered to be teratogenic.[1] A two-generation reproduction toxicity study

in rats showed a reduced number of newborn offspring at high doses.[1]

Table 5: Reproductive and Developmental Toxicity of Flupyrimin
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Study Type Species
Maternal
NOAEL

Developmental
NOAEL

Findings

Two-Generation

Reproduction
Rat

Data not publicly

available

Data not publicly

available

Reduced number

of newborn

offspring at high

doses.[1]

Developmental

Toxicity
Rat

Data not publicly

available

Data not publicly

available

No teratogenic

effects observed.

[1]

Developmental

Toxicity
Rabbit

8 mg/kg

bw/day[1]

Data not publicly

available

No teratogenic

effects observed.

[1]

Experimental Protocols
Two-Generation Reproduction Toxicity Study (OECD 416): Male and female rats (P

generation) are exposed to the test substance before mating, during gestation, and lactation.

The offspring (F1 generation) are also exposed and subsequently mated to produce an F2

generation. Endpoints include fertility, gestation, parturition, and pup viability and growth.

Prenatal Developmental Toxicity Study (OECD 414): Pregnant rats or rabbits are dosed with

the test substance during the period of organogenesis. Fetuses are examined for external,

visceral, and skeletal abnormalities.

Neurotoxicity
Given its mechanism of action on nAChRs, neurotoxicity has been assessed. The available

data suggests a low potential for neurotoxicity in mammals at relevant exposure levels,

consistent with its low affinity for mammalian nAChRs.

Table 6: Neurotoxicity of Flupyrimin
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Study Type Species NOAEL Findings

Acute Neurotoxicity Rat
Data not publicly

available

No significant

neurotoxic effects

reported.

Subchronic

Neurotoxicity
Rat

Data not publicly

available

No significant

neurotoxic effects

reported.

Experimental Protocol (OECD 424)
An acute neurotoxicity study in rats involves a single dose followed by a detailed functional

observational battery (FOB), motor activity assessment, and neuropathology. The FOB

includes observations of home cage behavior, handling, open field activity, and sensory and

motor reflexes.

Absorption, Distribution, Metabolism, and Excretion
(ADME)
Studies in rats indicate that Flupyrimin is metabolized in mammals.

Metabolism
The primary metabolic pathways for Flupyrimin in animals have been identified.

Flupyrimin

1-(6-chloro-3-pyridylmethyl)pyridine-2-(1H)-imine

2-(6-chloronicotinamide)acetic acid

Click to download full resolution via product page

Caption: Major metabolic pathways of Flupyrimin in animals.
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Experimental Protocol (OECD 417)
Toxicokinetic studies in rats typically involve administering a radiolabeled test substance and

collecting blood, urine, and feces at various time points to determine the rates of absorption,

distribution to tissues, metabolism, and excretion.

Mechanism of Action and Signaling Pathways
Flupyrimin acts as an antagonist at nicotinic acetylcholine receptors (nAChRs). In mammals, it

has a very low affinity for the α4β2 nAChR subtype, which is a major nAChR in the vertebrate

brain.[2] This low affinity is a key factor in its selective toxicity towards insects. The downstream

signaling effects of nAChR antagonism in mammals at high, toxicological doses are complex

and can lead to a range of physiological responses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Toxicological Profile of Flupyrimin in Mammals: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15616513#toxicological-profile-of-flupyrimin-in-
mammals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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